molecular formula C8H14N2O3S B6228369 N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide CAS No. 1695342-06-3

N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide

Cat. No.: B6228369
CAS No.: 1695342-06-3
M. Wt: 218.3
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide typically involves the reaction of 3,4-dimethyl-1,2-oxazole with propane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and antidiabetic agent.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic agent containing an oxazole moiety.

    Ditazole: A platelet aggregation inhibitor with an oxazole structure.

    Mubritinib: A tyrosine kinase inhibitor that includes an oxazole ring.

    Oxaprozin: A COX-2 inhibitor with an oxazole component.

Uniqueness

N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a sulfonamide group with an oxazole ring makes it a valuable compound for various applications in medicinal chemistry and drug development .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide involves the reaction of 3,4-dimethyl-5-hydroxy-2-oxazole with propane-1-sulfonyl chloride, followed by reaction with ammonia to form the final product.", "Starting Materials": [ "3,4-dimethyl-5-hydroxy-2-oxazole", "propane-1-sulfonyl chloride", "ammonia" ], "Reaction": [ "Step 1: 3,4-dimethyl-5-hydroxy-2-oxazole is reacted with thionyl chloride to form 3,4-dimethyl-2-oxazole-5-carbonyl chloride.", "Step 2: 3,4-dimethyl-2-oxazole-5-carbonyl chloride is reacted with propane-1-sulfonyl chloride in the presence of a base such as triethylamine to form N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide.", "Step 3: N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide is then treated with ammonia in the presence of a base such as sodium hydroxide to form the final product, N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide." ] }

CAS No.

1695342-06-3

Molecular Formula

C8H14N2O3S

Molecular Weight

218.3

Purity

95

Origin of Product

United States

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